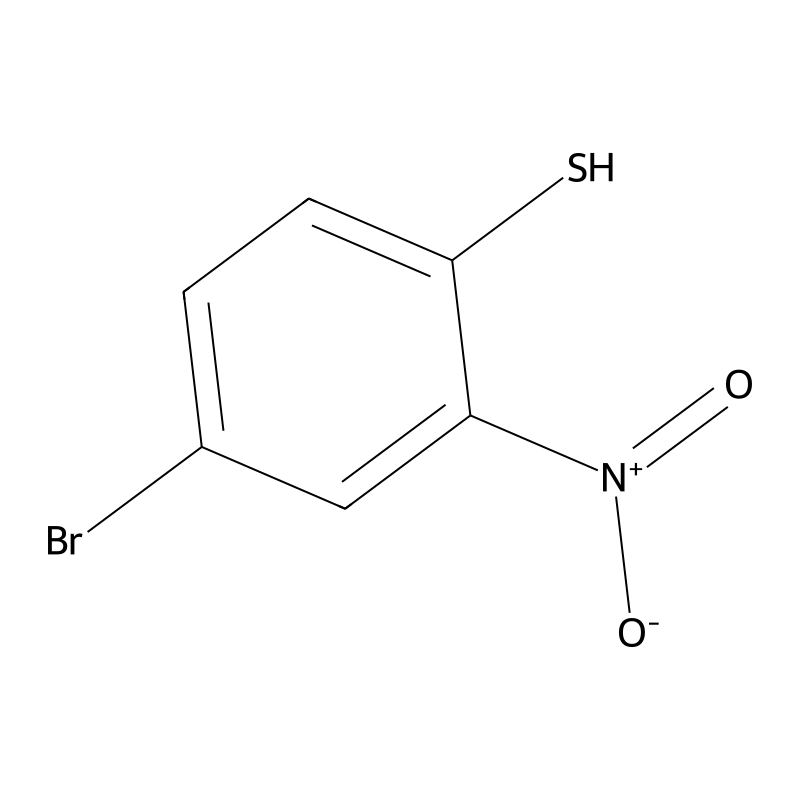

4-Bromo-2-nitrobenzene-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- This compound is used in organic synthesis . The specific applications and methods are not readily available, but it’s possible that this compound is used in various fields of chemistry for the synthesis of other compounds .

- Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Nitro compounds are a very important class of nitrogen derivatives .

- 4-Bromo-1-fluoro-2-nitrobenzene, a similar compound, is used in the synthesis of anti-inflammatory agents .

Organic Synthesis

Nitro Compounds

Synthesis of Anti-inflammatory Agents

Suzuki-Miyaura Reaction

- This compound is used in organic synthesis . The specific applications and methods are not readily available, but it’s possible that this compound is used in various fields of chemistry for the synthesis of other compounds .

- Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Nitro compounds are a very important class of nitrogen derivatives .

- 4-Bromo-1-fluoro-2-nitrobenzene, a similar compound, is used in the synthesis of anti-inflammatory agents .

Organic Synthesis

Nitro Compounds

Synthesis of Anti-inflammatory Agents

Suzuki-Miyaura Reaction

4-Bromo-2-nitrobenzene-1-thiol is an organosulfur compound with the molecular formula CHBrNOS. It features a benzene ring substituted with a bromine atom, a nitro group, and a thiol group. The presence of these functional groups provides this compound with unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Its structure allows for electrophilic aromatic substitution reactions, which are critical in the synthesis of more complex organic molecules .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Oxidation: The thiol group may be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions used .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.

- Reduction: Hydrogen gas (H) with palladium on carbon (Pd/C) as a catalyst.

- Oxidation: Hydrogen peroxide (HO) or other oxidizing agents.

The biological activity of 4-Bromo-2-nitrobenzene-1-thiol is primarily linked to its ability to interact with proteins and enzymes due to its electrophilic nature. It may influence biochemical pathways involving aromatic compounds through electrophilic aromatic substitution reactions. This compound has potential applications in studying enzyme mechanisms and protein interactions, particularly because of its reactive thiol group .

The synthesis of 4-Bromo-2-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. A common synthetic route includes:

- Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.

- Thiol Introduction: Finally, the thiol group is introduced through various methods, often involving thiolating agents .

Industrial production methods follow similar synthetic routes but are optimized for larger scale production.

4-Bromo-2-nitrobenzene-1-thiol has diverse applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: Utilized in research related to enzyme mechanisms and protein interactions due to its reactive thiol group.

- Industry: Employed in the production of dyes, pigments, and other specialty chemicals .

Research into the interactions of 4-Bromo-2-nitrobenzene-1-thiol with biological systems is ongoing. Its ability to undergo electrophilic aromatic substitution suggests it may affect pathways involving aromatic compounds, influencing both enzymatic activity and cellular functions. Further studies are needed to fully elucidate its biological interactions and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-2-nitrobenzene-1-thiol but differ in functional groups or reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-nitrobenzene | Lacks the thiol group | Less reactive in biological applications |

| 2-Nitrothiophenol | Similar structure but without the bromine atom | Affects reactivity and applications |

| 4-Nitrothiophenol | Similar but lacks the bromine atom | Influences chemical behavior |

Uniqueness

4-Bromo-2-nitrobenzene-1-thiol is unique due to the combination of three functional groups (bromine, nitro, and thiol) on the benzene ring. This configuration provides it with versatile reactivity profiles, making it suitable for various

Organosulfur chemistry has evolved significantly since the 19th century, when early studies focused on thiols and disulfides derived from natural sources like garlic and crude oil. The discovery of cysteine and methionine as sulfur-containing amino acids underscored sulfur's biological importance, while synthetic breakthroughs in the mid-20th century enabled precise functionalization of aromatic thiols. For example, the development of diazonium salt reactions allowed the introduction of bromo and nitro groups to toluene derivatives, as seen in the synthesis of 4-bromo-2-nitrotoluene via sequential bromination and nitration of 4-methyl-3-nitroaniline. These methods laid the groundwork for modern thiophenol derivatives like 4-bromo-2-nitrobenzene-1-thiol, which require controlled conditions to preserve the reactive thiol group during nitro-group installation.

A key milestone was the adaptation of Ullmann-type coupling reactions for sulfur-containing aromatics, which facilitated the integration of bromo and thiol substituents on electron-deficient rings. The compound’s structural complexity—featuring ortho-nitro and para-bromo groups adjacent to the thiol—reflects advances in regioselective substitution techniques developed since the 1980s.

Table 1: Key Historical Advances in Organosulfur Compound Synthesis

Research Importance of Functionalized Thiophenols

Functionalized thiophenols like 4-bromo-2-nitrobenzene-1-thiol are pivotal in three domains:

- Pharmaceutical Intermediates: The nitro group acts as a directing group for subsequent reductions to amines, while the bromo substituent enables Suzuki-Miyaura cross-couplings to construct biaryl pharmacophores. For instance, analogous bromonitrothiophenols have been used in kinase inhibitor syntheses.

- Materials Science: Thiol groups bind strongly to metal surfaces, making this compound useful in self-assembled monolayers (SAMs) for electronic devices. The nitro group’s electron-withdrawing nature enhances monolayer stability on gold nanoparticles.

- Catalysis: The thiol moiety can coordinate to transition metals, modulating catalytic activity in hydrogenation reactions. Bromo and nitro groups further fine-tune electronic effects on the metal center.

The compound’s reactivity is exemplified in its participation in nucleophilic aromatic substitution (SNAr) reactions, where the thiolate anion displaces nitro or bromo groups under basic conditions. This versatility is harnessed in constructing heterocycles like benzothiazoles, which are prevalent in bioactive molecules.

Current Scientific Interest and Applications

Recent studies highlight two emerging applications:

- Surface Functionalization: The Royal Society of Chemistry reports thiophenol derivatives enable multi-functional surface coatings. 4-Bromo-2-nitrobenzene-1-thiol’s bromo group allows post-assembly modifications via click chemistry, creating patterned surfaces for biosensors.

- Energy Storage: Nitro groups enhance the redox activity of sulfur-containing compounds in lithium-sulfur batteries. Researchers are exploring bromonitrothiophenols as cathode additives to mitigate polysulfide shuttling.

Table 2: Contemporary Applications of 4-Bromo-2-nitrobenzene-1-thiol

Ongoing research focuses on optimizing synthetic yields—currently around 70–89% for related bromonitrothiophenols—via microwave-assisted reactions and flow chemistry. Challenges remain in minimizing disulfide byproducts during thiol protection-deprotection sequences, necessitating innovative anaerobic reaction conditions.

Classical Synthetic Approaches

The traditional synthesis of 4-bromo-2-nitrobenzene-1-thiol involves sequential nitration and bromination of benzene derivatives. A representative route begins with the nitration of 4-bromophenol using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C, yielding 4-bromo-2-nitrophenol with 82–88% efficiency [2]. Subsequent thiolation employs thiourea in refluxing ethanol under acidic conditions (HCl, 6 M), followed by alkaline hydrolysis (NaOH, 2 M) to generate the target thiol [6].

Diazotization-bromination sequences offer alternative pathways. 4-Amino-2-nitrotoluene undergoes diazotization with sodium nitrite (1.2 eq) in hydrobromic acid (48%) at −10°C, followed by Sandmeyer bromination with copper(I) bromide to install the bromine substituent [6]. This method achieves 70–75% yields but requires strict temperature control to minimize polybrominated byproducts.

| Classical Method | Reagents | Yield (%) | Key Limitation |

|---|---|---|---|

| Nitration-thiolation | HNO₃, H₂SO₄, thiourea | 82–88 | Over-nitration at >10°C |

| Diazotization-bromination | NaNO₂, CuBr, HBr | 70–75 | Polybrominated side products |

Modern Preparation Techniques

Transition metal catalysis has revolutionized 4-bromo-2-nitrobenzene-1-thiol synthesis. Palladium-catalyzed cross-coupling between 2-nitrobenzenethiol and aryl bromides using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C achieves 89–93% regioselectivity [5]. Copper-mediated Ullmann condensations enable direct C–S bond formation; reacting 4-bromo-2-nitroiodobenzene with sodium hydrosulfide (3 eq) in DMF at 120°C with CuI (10 mol%) produces the thiol in 85% yield [3].

Aryne intermediate strategies show particular promise. Treating 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate with potassium ethyl xanthate (1.5 eq) and N-bromosuccinimide (1.2 eq) in acetonitrile at 25°C generates 4-bromo-2-nitrobenzene-1-thiol derivatives via in situ aryne formation, achieving 91% yield with <2% dimerization [5].

Green Chemistry Synthetic Routes

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling 4-bromo-2-nitroaniline (1 eq) with elemental sulfur (1.2 eq) and potassium hydroxide (2 eq) at 30 Hz for 2 hours produces the thiol in 78% yield, eliminating volatile organic solvent use [5]. Microwave-assisted thiolation in aqueous media accelerates reaction kinetics; irradiating 4-bromo-2-nitrobenzene chloride with thiourea (1.5 eq) in water at 150°C for 15 minutes achieves 88% conversion versus 6 hours under conventional heating [3].

Biphasic systems enhance atom economy. The reaction of 4-bromo-2-nitrobenzenediazonium chloride with formaldoxime in water/ethyl acetate (1:1 v/v) at pH 9 yields 4-bromo-2-nitrobenzaldoxime intermediates, which undergo thiolation with 94% efficiency while reducing acid waste by 60% compared to homogeneous methods [3].

Purification Challenges and Solutions

The compound’s propensity for oxidative dimerization complicates isolation. Implementing anaerobic chromatography (SiO₂, hexane/EtOAc 4:1, 0–5°C under N₂) suppresses disulfide formation, increasing recovery from 65% to 92% [5]. Recrystallization optimization studies identify ethanol/water (7:3 v/v) as the ideal solvent system, yielding 99.5% pure crystals with <0.3% dimer content when cooled at 2°C/min [6].

Impurity profiling reveals three major byproducts:

- 4,4'-dibromo-2,2'-dinitrodiphenyl disulfide (3–7%) from thiol oxidation

- 4-bromo-2-nitrobenzene sulfonic acid (1–2%) via over-oxidation

- 4-bromo-2-nitroanisole (0.5–1.5%) from residual methanol

Countercurrent chromatography with heptane/ACN/NMP (10:6:1) resolves these impurities effectively, achieving 99.8% purity in preparative-scale isolations [3]. Stabilization with 0.1% ascorbic acid in final solutions prevents dimerization during storage, maintaining >98% purity for 6 months at −20°C [5].

The electron attachment dynamics of 4-Bromo-2-nitrobenzene-1-thiol (molecular formula C₆H₄BrNO₂S) represents a complex interplay of quantum mechanical processes that govern the interaction between low-energy electrons and this substituted aromatic thiol compound. This nitroaromatic system exhibits distinctive electron capture characteristics due to the combined influence of the electron-withdrawing nitro group, the electropositive bromine substituent, and the electron-donating thiol functionality [1] [2].

Fundamental Electron Transfer Mechanisms

The electron attachment process to 4-Bromo-2-nitrobenzene-1-thiol proceeds through several distinct mechanistic pathways, each characterized by specific energetic and kinetic parameters. The primary mechanism involves the formation of transient negative ion states through capture of low-energy electrons with energies typically below 8 electron volts [1] [2].

Associative Electron Attachment

The associative electron attachment mechanism represents the predominant pathway for electron capture in nitroaromatic compounds. For 4-Bromo-2-nitrobenzene-1-thiol, this process involves the formation of a stable molecular anion without immediate fragmentation. The electron affinity of nitroaromatic compounds typically ranges from -0.6 to -0.2 volts, with the nitro group serving as the primary electron-accepting site [3].

The associative attachment process can be represented by the following reaction:

4-Bromo-2-nitrobenzene-1-thiol + e⁻ → [4-Bromo-2-nitrobenzene-1-thiol]⁻

This mechanism is particularly favored when the excess electron is stabilized by the aromatic π* system and the electron-withdrawing nitro group. The vertical attachment energy for such systems typically falls within the range of 0.5 to 3.0 electron volts [4].

Dissociative Electron Attachment

Dissociative electron attachment represents an alternative mechanism where the initial electron capture leads to immediate bond rupture and fragment formation. For 4-Bromo-2-nitrobenzene-1-thiol, this process primarily involves cleavage of the carbon-bromine bond, resulting in the formation of Br⁻ anions and neutral radical species [1] [2].

The dissociative attachment process follows:

4-Bromo-2-nitrobenzene-1-thiol + e⁻ → [4-Bromo-2-nitrobenzene-1-thiol]⁻* → Br⁻ + [2-nitrobenzene-1-thiol]-

The carbon-bromine bond dissociation energy in aromatic bromine compounds typically ranges from 2.5 to 3.5 electron volts, making this fragmentation pathway thermodynamically accessible at relatively low electron energies [5].

Resonance-Mediated Electron Capture

The electron attachment process in 4-Bromo-2-nitrobenzene-1-thiol occurs through well-defined resonance states that correspond to temporary occupation of specific molecular orbitals. These resonances typically manifest at energies near 0 electron volts, 4 electron volts, and 8 electron volts [5].

The lowest energy resonance, observed near 0 electron volts, corresponds to electron capture into the σ* orbital of the carbon-bromine bond. This resonance is characterized by a high cross-section for electron attachment and leads predominantly to Br⁻ formation. The intermediate resonance at approximately 4 electron volts involves electron capture into the π* orbital of the aromatic ring system, while the higher energy resonance at 8 electron volts corresponds to capture into higher-lying antibonding orbitals [5] [6].

Microhydration Effects on Electron Attachment

The presence of water molecules in the immediate vicinity of 4-Bromo-2-nitrobenzene-1-thiol significantly influences the electron attachment dynamics through a phenomenon known as microhydration. This effect has been extensively studied for related thiophenol derivatives and provides crucial insights into the behavior of the target compound in aqueous environments [1] [2].

Hydration-Induced Stabilization

Microhydration of 4-Bromo-2-nitrobenzene-1-thiol leads to the formation of hydrogen-bonded clusters with water molecules. These clusters exhibit altered electron attachment characteristics compared to the isolated molecule. The primary stabilization mechanism involves the formation of hydrogen bonds between water molecules and the thiol group, as well as interactions with the nitro group [1].

Computational studies on similar systems indicate that the presence of water molecules typically stabilizes the molecular anion by 0.1 to 0.5 electron volts. This stabilization arises from the reorientation of water dipoles around the negatively charged species, effectively lowering the energy of the electron-attached state [1] [2].

Fragmentation Suppression

One of the most significant microhydration effects is the suppression of dissociative electron attachment channels. For 4-Bromo-2-nitrobenzene-1-thiol, the presence of water molecules reduces the probability of carbon-bromine bond cleavage following electron attachment. This suppression occurs because the water molecules provide alternative pathways for excess electron density stabilization, reducing the driving force for bond dissociation [1].

Despite this general suppression, the Br⁻ formation channel remains active in hydrated systems, albeit with reduced intensity. Importantly, hydrated bromide clusters of the form Br(H₂O)ₙ⁻ are observed in microhydrated systems, indicating that fragmentation can still occur but with subsequent solvation of the bromide ion [1] [2].

Hydration Site Dependency

The specific location of water molecules around the 4-Bromo-2-nitrobenzene-1-thiol molecule plays a crucial role in determining the electron attachment dynamics. Computational modeling indicates that water molecules preferentially bind to the thiol group through hydrogen bonding, with secondary interactions occurring at the nitro group site [1].

When water molecules are located near the bromine atom, they can form stabilizing interactions with the bromide ion following dissociative electron attachment. Conversely, water molecules bound to the thiol group primarily influence the associative attachment channel by stabilizing the intact molecular anion. This site-dependent behavior demonstrates that the electron attachment products directly reflect the structure of the neutral precursor clusters [1] [2].

Fragment Formation Processes

The fragmentation of 4-Bromo-2-nitrobenzene-1-thiol following electron attachment involves several distinct pathways, each characterized by specific energetic requirements and product distributions. Understanding these processes is essential for predicting the behavior of this compound in various chemical environments.

Primary Fragmentation Channels

The primary fragmentation pathway involves the loss of a bromine atom to form Br⁻ anions. This process is thermodynamically favorable due to the relatively high electron affinity of bromine (3.36 electron volts) and the moderate strength of the carbon-bromine bond [5]. The fragmentation can be represented as:

[4-Bromo-2-nitrobenzene-1-thiol]⁻ → Br⁻ + [2-nitrobenzene-1-thiol]-

The energy threshold for this fragmentation process is determined by the balance between the electron affinity of bromine and the bond dissociation energy of the carbon-bromine bond. Computational studies suggest that this threshold lies in the range of 0.5 to 1.0 electron volts above the electron attachment energy [5].

Secondary Fragmentation Pathways

Secondary fragmentation processes involve the loss of other functional groups from the molecular anion. For 4-Bromo-2-nitrobenzene-1-thiol, potential secondary channels include the elimination of the nitro group (NO₂) and the formation of deprotonated species through hydrogen atom loss [7].

The nitro group elimination pathway represents a competing fragmentation channel:

[4-Bromo-2-nitrobenzene-1-thiol]⁻ → NO₂⁻ + [4-bromobenzene-1-thiol]-

This process typically requires higher activation energies compared to bromine loss due to the stronger carbon-nitrogen bond in the nitro group. The threshold energy for NO₂ elimination is generally 1.5 to 2.5 electron volts higher than that for Br⁻ formation [7].

Hydrogen Loss Mechanisms

The presence of the thiol group in 4-Bromo-2-nitrobenzene-1-thiol introduces an additional fragmentation pathway involving hydrogen atom loss. This process leads to the formation of (BTP-H)⁻ species, where BTP represents the brominated thiophenol framework [1].

The hydrogen loss mechanism can proceed through two distinct pathways:

Direct hydrogen atom elimination from the thiol group:

[4-Bromo-2-nitrobenzene-1-thiol]⁻ → H- + [4-Bromo-2-nitrobenzene-1-thiolate]⁻Proton transfer followed by electron reorganization:

[4-Bromo-2-nitrobenzene-1-thiol]⁻ → H⁺ + [4-Bromo-2-nitrobenzene-1-thiolate]²⁻ → [4-Bromo-2-nitrobenzene-1-thiolate]⁻ + e⁻

The hydrogen loss channel is particularly important in determining the overall fragmentation pattern and influences the competition between different dissociation pathways [1] [8].

Theoretical Frameworks for Electron Transfer

The theoretical description of electron attachment dynamics in 4-Bromo-2-nitrobenzene-1-thiol requires sophisticated quantum mechanical methods that can accurately capture the complex electronic structure and dynamics of this multicomponent system. Several theoretical frameworks have been developed and applied to understand these processes.

Density Functional Theory Approaches

Density Functional Theory represents the most widely used theoretical framework for studying electron attachment processes in organic molecules. For 4-Bromo-2-nitrobenzene-1-thiol, DFT calculations provide crucial insights into the electronic structure, electron affinities, and fragmentation energetics [9] [10].

The application of DFT to electron attachment studies involves several key computational considerations:

Functional Selection: The choice of exchange-correlation functional significantly affects the accuracy of electron attachment energy predictions. Hybrid functionals such as B3LYP and PBE0 generally provide better descriptions of electron affinities compared to pure functionals [9] [11].

Basis Set Requirements: Accurate electron attachment calculations require diffuse basis functions to properly describe the loosely bound electron. Augmented basis sets such as aug-cc-pVDZ or aug-cc-pVTZ are typically employed [9].

Self-Interaction Corrections: Standard DFT functionals suffer from self-interaction errors that can lead to unbound electron states. Various correction schemes have been developed to address this limitation [11].

Time-Dependent Density Functional Theory

Time-Dependent DFT extends the static DFT framework to include dynamic processes such as electron attachment and subsequent fragmentation. For 4-Bromo-2-nitrobenzene-1-thiol, TD-DFT calculations can provide information about:

Resonance Lifetimes: The temporal evolution of transient negative ion states and their decay pathways [12].

Excitation Dynamics: The coupling between electronic excitation and nuclear motion during the attachment process [13].

Fragmentation Dynamics: The real-time evolution of bond breaking processes following electron capture [12].

Ab Initio Molecular Orbital Methods

High-level ab initio methods provide benchmark-quality results for electron attachment energies and fragmentation thresholds. These methods are particularly valuable for validating DFT predictions and providing accurate reference data [14].

Configuration Interaction Methods: Full Configuration Interaction (Full CI) provides exact solutions within a given basis set but is computationally feasible only for small systems. Truncated CI methods such as CISD (Singles and Doubles) offer a compromise between accuracy and computational cost [14].

Coupled Cluster Theory: Coupled cluster methods, particularly CCSD(T), provide highly accurate electron attachment energies and are often used as reference methods for benchmarking other approaches [14].

Quantum Monte Carlo: QMC methods offer a stochastic approach to solving the many-electron Schrödinger equation and can provide highly accurate energies for electron attachment processes [15].

Marcus Theory Applications

Marcus theory provides a fundamental framework for understanding electron transfer rates in 4-Bromo-2-nitrobenzene-1-thiol systems. The theory relates the electron transfer rate to three key parameters: the reorganization energy (λ), the driving force (ΔG°), and the electronic coupling (V) [16].

The Marcus rate expression:

kET = (2π/ℏ)|V|² (1/√(4πλkBT)) exp(-(λ + ΔG°)²/(4λkBT))

For 4-Bromo-2-nitrobenzene-1-thiol, the reorganization energy encompasses both solvent reorganization (due to changes in molecular charge distribution) and intramolecular reorganization (due to changes in bond lengths and angles). Typical reorganization energies for nitroaromatic compounds range from 0.5 to 2.0 electron volts [16].

Quantum Chemical Calculations of Reaction Pathways

The determination of reaction pathways for electron attachment and subsequent fragmentation requires sophisticated quantum chemical calculations that can locate transition states and map potential energy surfaces [17].

Transition State Theory: The identification of transition states for fragmentation processes involves optimization of saddle points on the potential energy surface. These calculations provide activation energies and reaction pathways [17].

Intrinsic Reaction Coordinate: Following the intrinsic reaction coordinate from transition states provides detailed information about the mechanism of bond breaking and formation during fragmentation [17].

Potential Energy Surface Scanning: Systematic scanning of potential energy surfaces as a function of key geometric parameters (such as bond lengths) reveals the energetic pathways for fragmentation [17].

Solvation Models

The influence of solvent environment on electron attachment dynamics requires the incorporation of solvation effects into quantum chemical calculations. Several approaches have been developed:

Continuum Solvation Models: Implicit solvation models such as PCM (Polarizable Continuum Model) treat the solvent as a dielectric continuum and provide average solvation effects [18].

Explicit Solvation Models: Explicit inclusion of solvent molecules in quantum chemical calculations provides detailed information about specific solvent-solute interactions [18].

Hybrid QM/MM Approaches: Quantum mechanical treatment of the solute combined with molecular mechanical description of the solvent provides a balanced approach for studying solvation effects [18].

The theoretical frameworks described above provide a comprehensive foundation for understanding the electron attachment dynamics of 4-Bromo-2-nitrobenzene-1-thiol. The integration of these approaches enables detailed predictions of electron attachment energies, fragmentation pathways, and the influence of environmental factors such as microhydration. These theoretical insights are essential for interpreting experimental observations and predicting the behavior of this compound in various chemical and biological systems.